Home > Products > Screening Compounds P115604 > Cancer/testis antigen 1 (119-143)
Cancer/testis antigen 1 (119-143) -

Cancer/testis antigen 1 (119-143)

Catalog Number: EVT-243564
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Source

Cancer/Testis Antigen 1 is encoded by the CTAG1B gene located on the X chromosome at position Xq28. The gene was first identified in 1997 through serological analysis of recombinant cDNA expression libraries from patients with esophageal squamous cell carcinoma. The protein product, NY-ESO-1, consists of 180 amino acids and has a molecular mass of approximately 18 kDa. It is known for its immunogenic properties and is associated with various cancers, including melanoma and sarcomas .

Classification

Cancer/Testis Antigen 1 falls under the classification of cancer/testis antigens, which are characterized by:

  1. Predominant Expression: Normal expression is limited to germ cells in the testis.
  2. Aberrant Activation: High levels of expression in certain tumors.
  3. Lineage Non-Specificity: Expression occurs across different types of malignancies .
Synthesis Analysis

Methods

The synthesis of Cancer/Testis Antigen 1 (119-143) involves several approaches, primarily focusing on recombinant DNA technology and peptide synthesis techniques.

Technical Details:

  • Recombinant DNA Technology: The CTAG1B gene can be cloned into expression vectors to produce large quantities of NY-ESO-1 protein in bacterial or mammalian cell systems.
  • Solid-Phase Peptide Synthesis: This method allows for the stepwise assembly of the peptide sequence corresponding to Cancer/Testis Antigen 1 (119-143), ensuring high purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of Cancer/Testis Antigen 1 (119-143) consists of a specific sequence derived from the larger NY-ESO-1 protein. The peptide's structure is characterized by:

  • Hydrophilic N-terminal Region: Contains epitopes that are crucial for eliciting immune responses.
  • Hydrophobic C-terminal Region: Associated with functional domains that may influence cellular interactions and stability .

Data

The secondary structure predictions suggest that the peptide may exhibit flexible loops or turns, which are essential for its interaction with immune receptors. The precise conformation can affect its immunogenicity and efficacy as a therapeutic target.

Chemical Reactions Analysis

Reactions

Cancer/Testis Antigen 1 (119-143) participates in several biochemical interactions primarily associated with immune system recognition:

  • Binding to Major Histocompatibility Complex Class I Molecules: This interaction is crucial for T-cell recognition and activation.
  • Activation of Immune Responses: The peptide can stimulate both humoral and cellular immune responses, leading to potential anti-tumor effects .

Technical Details

The effectiveness of these reactions can be influenced by factors such as peptide conformation, post-translational modifications, and the presence of adjuvants that enhance immune activity.

Mechanism of Action

Process

The mechanism by which Cancer/Testis Antigen 1 (119-143) exerts its effects involves several key processes:

  1. Presentation by Antigen-Presenting Cells: The peptide is processed and presented on the surface of dendritic cells via Major Histocompatibility Complex Class I molecules.
  2. T-cell Activation: Specific T-cells recognize the peptide-Major Histocompatibility Complex complex, leading to T-cell proliferation and activation.
  3. Cytotoxic Response: Activated T-cells target tumor cells expressing NY-ESO-1, leading to tumor cell lysis .

Data

Studies have shown that patients with high levels of antibodies against NY-ESO-1 demonstrate stronger cytotoxic T-cell responses, correlating with better clinical outcomes in certain cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Mass: Approximately 18 kDa.
  • Solubility: Generally soluble in aqueous buffers due to its hydrophilic nature.

Chemical Properties

  • Stability: Peptide stability can vary based on environmental conditions such as pH and temperature.
  • Post-translational Modifications: Potential modifications may include glycosylation or phosphorylation, impacting its biological activity .
Applications

Scientific Uses

Cancer/Testis Antigen 1 (119-143) has significant implications in cancer research and therapy:

  • Immunotherapy Development: As a target for vaccine development aimed at eliciting specific immune responses against tumors expressing NY-ESO-1.
  • Diagnostic Marker: Utilized in immunohistochemical assays to identify tumors expressing this antigen, aiding in diagnosis and prognosis.
  • Clinical Trials: Ongoing studies are evaluating the efficacy of NY-ESO-1-targeted therapies in various cancer types, including melanoma and sarcomas .
Introduction to Cancer/Testis Antigen 1 (119-143) in Tumor Immunology

Biological Context of NY-ESO-1 as a Prototypical Cancer/Testis Antigen

NY-ESO-1 (encoded by the CTAG1B gene) is a member of the cancer/testis antigen (CTA) family, characterized by restricted expression in immune-privileged sites (testis, fetal ovaries) and aberrant re-expression in diverse malignancies [1] [7]. Its gene maps to the Xq28 region of the X chromosome, and its 18 kDa protein structure features a glycine-rich N-terminus and a hydrophobic C-terminus containing multiple T- and B-cell epitopes [7] [9]. Epigenetic mechanisms, including DNA demethylation and histone modifications, drive NY-ESO-1 re-expression in tumors, where it correlates with advanced disease stages and poor prognosis [7] [9].

Expression Patterns and Immunogenicity:NY-ESO-1 is expressed in 20–50% of common epithelial tumors (e.g., melanoma, lung, breast, ovarian cancers) and up to 80–100% of synovial sarcomas and myxoid liposarcomas [1] [7] [9]. This broad expression profile, combined with its absence in most somatic tissues, makes it a prime target for immunotherapy. NY-ESO-1 elicits integrated immune responses:

  • Humoral immunity: Antibodies are detectable in 10–50% of patients with NY-ESO-1⁺ tumors, correlating with tumor burden and stage [9].
  • Cellular immunity: Spontaneous CD8⁺ and CD4⁺ T-cell responses occur in 30–60% of seropositive patients, demonstrating natural immunogenicity [2] [7].

Table 1: NY-ESO-1 Expression in Human Cancers

Cancer TypeExpression FrequencyClinical Significance
Myxoid Liposarcoma89–100%Diagnostic marker; target for adoptive therapy
Synovial Sarcoma80%Predicts poor prognosis; immunogenic
Melanoma46%Associated with advanced stage and metastasis
Ovarian Cancer43%Correlates with serous histology and worse outcomes
Non-Small Cell Lung Cancer30%Linked to high-grade tumors

Role of the 119-143 Peptide Region in Antigenic Presentation and Immunodominance

The NY-ESO-1119-143 peptide (sequence: PVPGVLLKEFTVSGNILTIRLTAADHR) is an immunodominant region critical for CD4⁺ T-cell activation. It functions as a promiscuous MHC class II epitope, binding multiple HLA-DR alleles (e.g., DRB1*0101, *0401, *0701) [3] [8]. This broad binding capacity enables population-wide therapeutic targeting.

Key Immunological Features:1. Epitope Processing and Presentation:- The minimal optimal epitope within this region is ESO-1123-137 (GVLLKEFTVSGNILT) [8].- Dendritic cells efficiently process and present NY-ESO-1119-143 via HLA-DR, stimulating tumor-reactive CD4⁺ T cells [3] [6].- Structural promiscuity arises from peptide flexibility, allowing accommodation in diverse HLA-DR binding grooves [3].

  • T-Cell Responses:
  • Diversity: Vaccination with NY-ESO-1119-143 induces polyclonal CD4⁺ T cells expressing multiple TCR Vβ chains (e.g., Vβ5.1, Vβ13.1, Vβ22) [8].
  • Functionality: Elicited T cells are predominantly Th1-type (IFN-γ⁺), enabling tumor cell lysis and DC licensing for CD8⁺ T-cell cross-priming [3] [8]. Th2-type responses (IL-4⁺, IL-5⁺) also occur, supporting B-cell maturation and antibody production [3].

Table 2: HLA-DR Alleles Binding NY-ESO-1119-143

HLA-DR AlleleBinding AffinityT-Cell Response Type
DRB1*0101HighTh1/Th2 hybrid
DRB1*0401Moderate-HighTh1-dominated
DRB1*0701ModerateTh2-biased
DRB1*1101Low-ModerateTh1-polarized

Mechanisms of Immunodominance:

  • Antigen Processing Efficiency: The 119-143 sequence is readily cleaved by endosomal proteases in antigen-presenting cells, enhancing epitope availability [3].
  • TCR Avidity: High-affinity T-cell receptors recognize peptide-HLA complexes, driving clonal expansion even at low antigen concentrations [2] [5].
  • Helper Function: CD4⁺ T cells specific to this region provide "cognate help" for CD8⁺ T cells and B cells, amplifying integrated antitumor immunity [2] [8].

Therapeutic Exploitation:Nanoparticle vaccines co-delivering NY-ESO-1119-143 and iNKT agonists (e.g., IMM60) enhance peptide presentation and induce robust Th1/CTL responses in preclinical models [6]. DRB1*0101/NY-ESO-1119-143 tetramers enable direct ex vivo monitoring of vaccine-induced T cells, facilitating clinical immune monitoring [8].

Table 3: Immunological Characteristics of NY-ESO-1119-143-Specific Responses

FeatureSignificance
TCR DiversityPolyclonal Vβ usage; public TCR sequences identified in vaccinated patients
Cytokine ProfileIFN-γ⁺ (Th1), IL-4⁺/IL-5⁺ (Th2); supports cellular/humoral immunity
Tumor RecognitionLyses NY-ESO-1⁺ HLA-matched tumors; targets autologous APCs pulsed with protein
Adjuvant SynergyiNKT agonists (IMM60) enhance CD4⁺/CD8⁺ responses via DC maturation

Properties

Product Name

Cancer/testis antigen 1 (119-143)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.